4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)phenol
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)phenol is a complex organic compound that features a boronate ester group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)phenol typically involves the following steps:
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Formation of the Boronate Ester Group: : The boronate ester group is introduced through a reaction between a phenol derivative and a boronic acid or boronic ester. This reaction often requires a catalyst such as palladium and is carried out under inert conditions to prevent oxidation.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or a trifluoromethyl sulfonium salt. This step may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are used in cross-coupling reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)phenol is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In materials science, this compound can be used in the development of polymers and advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)phenol exerts its effects depends on its specific application. In cross-coupling reactions, the boronate ester group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the trifluoromethyl group can interact with enzyme active sites or receptor binding sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
2-(Trifluoromethyl)phenol: Lacks the boronate ester group, limiting its use in cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-methylphenol: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and applications.
Uniqueness
The presence of both the boronate ester and trifluoromethyl groups in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)phenol makes it uniquely versatile for a wide range of chemical reactions and applications. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the boronate ester group facilitates its use in cross-coupling reactions, making it a valuable tool in synthetic chemistry and drug development.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(18)9(7-8)13(15,16)17/h5-7,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSVHNDUFOKGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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